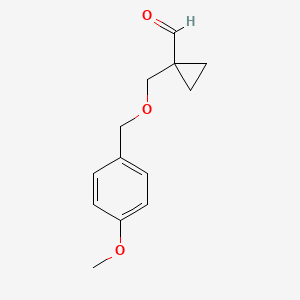
1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde” is a chemical compound with the CAS Number: 738624-87-8 . It has a molecular weight of 220.27 and its IUPAC name is 1-(((4-methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) were not available in the sources I accessed.Applications De Recherche Scientifique
Photoreduction of Cycloalkanecarbaldehydes
Research conducted by Funke and Cerfontain (1976) explored the photochemistry of cyclopropane- and cyclobutane-carbaldehyde. They found that the primary chemical process upon irradiation of these aldehydes is the abstraction of the solvent methine hydrogen by excited states of cyclopropanecarbaldehyde. This leads to the formation of various photoproducts, demonstrating the potential for photochemical applications of such compounds (Funke & Cerfontain, 1976).
Intramolecular Reactions and Cyclopropane Derivatives
Jones et al. (1991) studied the intramolecular cycloaddition of 2-indolylcarbenes and their precursors, leading to the formation of azirinopyrroloindoles. This research highlights the potential of using certain carbaldehydes in the synthesis of complex organic structures, like indolyl substituted cyclopropane derivatives (Jones et al., 1991).
Asymmetric Cyclopropanation
Kubiak et al. (2022) describe the rhodium-catalyzed enantioselective synthesis of 1-phenoxycyclopropane-1-carbaldehydes, showcasing the potential of cyclopropanecarbaldehydes in stereoselective transformations. This study demonstrates the feasibility of using oxygen donor groups in enantioselective transformations (Kubiak et al., 2022).
Oxidative Benzoin Reactions
The work of Castells et al. (1982) involved the synthesis of esters from aldehydes, using aromatic nitrocompounds as oxidizing agents. This study contributes to the understanding of aldehyde reactions in the presence of various by-products, which may be relevant for cyclopropanecarbaldehydes (Castells et al., 1982).
Formation and Reactions of Carbenes
Research by Smith and Stevens (1979) looked into the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene, shedding light on the reactivity of such carbenes, which can have implications for the study of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde (Smith & Stevens, 1979).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methoxymethyl]cyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRVZEBYVKAWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

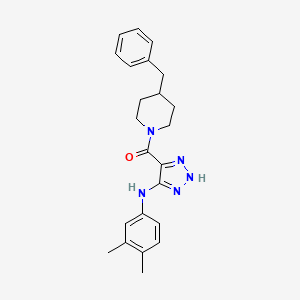
![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)

![(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2736048.png)
![1-(Chloromethyl)-3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2736050.png)
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

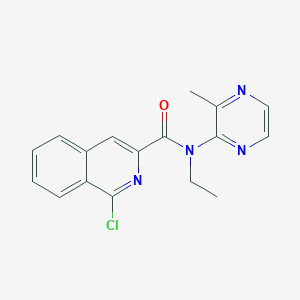
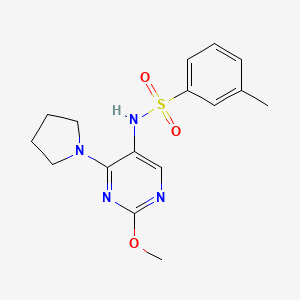
![N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2736057.png)
![tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2736059.png)
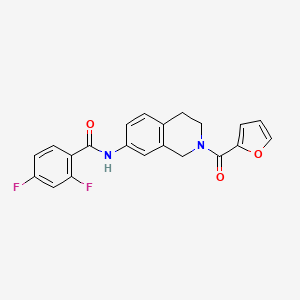

![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)